2-(2-Methylphenoxymethyl)benzyl chloride

Description

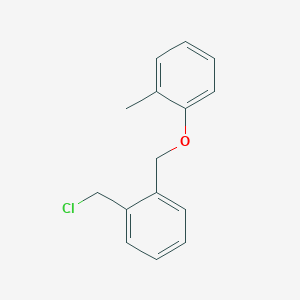

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c1-12-6-2-5-9-15(12)17-11-14-8-4-3-7-13(14)10-16/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECNVDASNEPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601448 | |

| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156489-68-8 | |

| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylphenoxymethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenoxymethyl)benzyl chloride, with the CAS number 156489-68-8, is a halogenated aromatic ether. Its chemical structure, featuring a benzyl chloride moiety linked to a methylphenoxymethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, available spectral data, a proposed synthetic route, and safety considerations. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅ClO | [1][2] |

| Molecular Weight | 246.73 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Aromatic | [3] |

| Density | 1.131 g/cm³ | [1][4] |

| Boiling Point | 358.4 °C at 760 mmHg | [1][4] |

| Flash Point | 170 °C | [1][4] |

| Vapor Pressure | 5.28E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.574 | [1][4] |

| Solubility | Soluble in most common organic solvents such as ethanol, acetone, and benzene. | [3] |

| Stability | Stable in air, but will gradually decompose when exposed to light, heat, and moisture. | [3] |

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Methylphenol (o-cresol)

-

2-(Chloromethyl)benzyl chloride

-

Sodium hydroxide (or another suitable base)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or acetonitrile)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenol in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide in situ.

-

To the resulting solution, add 2-(chloromethyl)benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed Williamson ether synthesis workflow.

Analytical Data

Detailed experimental spectral data for this compound are not widely published. However, predicted NMR data are available from some chemical databases.[1] Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Predicted ¹H and ¹³C NMR Data

Predicted Nuclear Magnetic Resonance (NMR) data can provide an initial guide for structural confirmation.

General Workflow for NMR Analysis:

Caption: General workflow for NMR analysis.

Reactivity and Stability

This compound is expected to exhibit reactivity typical of a benzyl chloride. The chloromethyl group is susceptible to nucleophilic substitution reactions. The compound is reported to be stable in air but may decompose upon exposure to light, heat, and moisture.[3] It should be stored in a cool, dry, and dark place.

Safety and Handling

This compound is classified as an irritant and may cause harm upon contact with the eyes and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3] In case of accidental exposure, immediate medical attention should be sought.

Applications

This compound serves as a key intermediate in the synthesis of more complex molecules. Its potential applications lie in the fields of medicinal chemistry, agrochemicals, and materials science, where the introduction of the 2-methylphenoxymethylbenzyl moiety can be of interest for tuning the biological or physical properties of a target molecule.[3]

Conclusion

This technical guide provides a summary of the currently available information on the physicochemical properties of this compound. While a substantial amount of data has been compiled, there remains a need for detailed, experimentally verified synthesis and analytical protocols. The proposed synthetic route and general analytical workflow provided herein offer a starting point for researchers working with this compound. As with any chemical, appropriate safety precautions must be observed during its handling and use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C15H15ClO | CID 19956555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, CasNo.156489-68-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to 2-(2-Methylphenoxymethyl)benzyl chloride (CAS Number 156489-68-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenoxymethyl)benzyl chloride, with the CAS number 156489-68-8, is a substituted benzyl chloride derivative.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly as a key intermediate in the fields of pharmaceutical and agrochemical research and development. Its structural features make it a valuable building block for the synthesis of a variety of more complex molecules. This document is intended to serve as a detailed resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is soluble in most common organic solvents such as ethanol, acetone, and benzene.[1] While stable under normal conditions, it may decompose when exposed to light, heat, or moisture.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 156489-68-8 | [2] |

| Molecular Formula | C₁₅H₁₅ClO | [2] |

| Molecular Weight | 246.73 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 358.4 °C at 760 mmHg | |

| Density | 1.131 g/cm³ | |

| Flash Point | 170 °C | |

| Refractive Index | 1.574 |

Synthesis

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available precursors. The general workflow involves the etherification of 2-methylphenol (o-cresol) followed by the chlorination of the resulting benzylic alcohol.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Methylphenoxymethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-Methylphenoxymethyl)benzyl chloride. It details a plausible synthetic route and presents a thorough analysis of the spectroscopic data required for its unambiguous identification. This includes predicted Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra with detailed peak assignments, Infrared (IR) spectroscopy analysis, and a proposed mass spectrometry (MS) fragmentation pathway. This document serves as a valuable resource for researchers working with this compound or similar chemical structures, offering detailed experimental protocols and data interpretation.

Introduction

This compound is a halogenated aromatic ether. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Accurate and thorough structure elucidation is the cornerstone of any chemical research and development, ensuring the identity and purity of a compound. This guide outlines the key analytical techniques and methodologies required to confirm the structure of this compound.

Synthesis

A common and effective method for the synthesis of benzyl chlorides is the chlorination of the corresponding benzyl alcohol. In this case, this compound can be synthesized from 2-(2-Methylphenoxymethyl)benzyl alcohol using a chlorinating agent such as thionyl chloride (SOCl₂).[1][2][3]

Proposed Synthetic Pathway

Experimental Protocol

Materials:

-

2-(2-Methylphenoxymethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalyst)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Methylphenoxymethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of pyridine (0.1 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the target compound.

Spectroscopic Data and Analysis

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Ar-H (4 protons on benzyl ring) | 7.30 - 7.50 | Multiplet | 4H | - |

| Ar-H (4 protons on tolyl ring) | 6.80 - 7.20 | Multiplet | 4H | - |

| -O-CH₂ -Ar | 5.10 | Singlet | 2H | - |

| Ar-CH₂ -Cl | 4.70 | Singlet | 2H | - |

| Ar-CH₃ | 2.25 | Singlet | 3H | - |

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum indicates the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C -Cl (benzylic) | 45.5 |

| C -O (benzylic) | 68.0 |

| Ar-C H₃ | 16.0 |

| Aromatic C -H (benzyl ring) | 128.0 - 130.0 |

| Aromatic C -H (tolyl ring) | 111.0 - 131.0 |

| Quaternary Aromatic C (benzyl ring) | 135.0, 137.0 |

| Quaternary Aromatic C (tolyl ring) | 130.0, 156.0 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (aromatic) | 3030 - 3100 | Medium |

| C-H (aliphatic, CH₂ and CH₃) | 2850 - 3000 | Medium |

| C=C (aromatic ring) | 1450 - 1600 | Medium to Strong |

| C-O-C (ether stretch) | 1200 - 1250 (asymmetric) 1020 - 1075 (symmetric) | Strong |

| C-Cl (benzyl chloride) | 650 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the following fragmentation pattern. The molecular ion peak is expected at m/z 246 and 248 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 246/248 | [M]⁺ | [C₁₅H₁₅ClO]⁺ |

| 211 | [M - Cl]⁺ | [C₁₅H₁₅O]⁺ |

| 139 | [M - CH₂-Ph-Cl]⁺ | [C₈H₉O]⁺ |

| 107 | [Tolyl-O]⁺ | [C₇H₇O]⁺ |

| 91 | [Tropylium ion] | [C₇H₇]⁺ |

Potential Biological Activity

While there is no specific data on the biological activity of this compound, some related compounds have shown biological effects. Substituted benzyl chlorides are known to be reactive alkylating agents and can exhibit cytotoxicity.[4] Compounds containing an o-tolyloxy moiety have been investigated for various biological activities, including antimicrobial and cytotoxic effects.[5][6] Therefore, this compound could be a precursor for the synthesis of biologically active molecules and should be handled with appropriate safety precautions due to its potential reactivity.[7]

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. The detailed protocols and predicted spectroscopic data presented in this guide provide a solid foundation for researchers to synthesize, identify, and further investigate this compound. The combination of NMR, IR, and MS data allows for an unambiguous confirmation of its chemical structure, which is a critical step for its use in further research and development.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 3. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 4. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and In vivo Biological Activity of Two Aryloxy-naphthoquinones in Mice Infected with Trypanosoma cruzi Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

molecular weight and formula of 2-(2-Methylphenoxymethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-(2-Methylphenoxymethyl)benzyl chloride, a compound of interest in synthetic organic chemistry and drug discovery.

Chemical Identity and Properties

This compound is an aromatic ether and organochloride. Its chemical structure consists of a benzyl chloride moiety where the benzene ring is substituted at the 2-position with a (2-methylphenoxy)methyl group. This substitution significantly influences the molecule's reactivity and physical properties, making it a versatile intermediate in the synthesis of more complex molecules.

Below is a summary of its key quantitative data:

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₅ClO | [1][2][3][4][5][6] |

| Molecular Weight | 246.73 g/mol | [1][2][3][4][7] |

| CAS Number | 156489-68-8 | [1][3][5][7][8] |

| IUPAC Name | 1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | [4] |

Experimental Data and Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis likely involves the Williamson ether synthesis to form the ether linkage, followed by chlorination of the benzylic methyl group.

A plausible, though not explicitly cited, synthetic workflow is presented below.

DOT Script for a potential synthetic pathway:

Caption: A potential two-step synthesis of this compound.

This proposed pathway involves the reaction of 2-methylphenol with a suitable di-halogenated benzyl derivative, followed by a halogen exchange reaction to yield the final product. Researchers aiming to synthesize this compound would need to optimize reaction conditions such as temperature, reaction time, and purification methods. For detailed experimental procedures, consulting specialized synthetic chemistry literature and patents is recommended.

Logical Relationships in Structural Analysis

The structural components of this compound each contribute to its overall chemical behavior. The diagram below illustrates the relationship between the different functional groups within the molecule.

DOT Script for functional group relationships:

Caption: Functional group contributions to the properties of the molecule.

The benzyl chloride group provides a reactive electrophilic site for nucleophilic substitution reactions. The ether linkage and the 2-methylphenyl group contribute to the molecule's lipophilicity and steric profile, which are critical considerations in drug design and development for optimizing solubility and target binding.[7]

References

- 1. Page loading... [guidechem.com]

- 2. This compound, China this compound Selling, Selling China this compound, Chemieliva Phar [chemnet.com]

- 3. This compound [aromalake.com]

- 4. This compound | C15H15ClO | CID 19956555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound, CasNo.156489-68-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. alpha-Methyl-2-(benzyloxy)benzyl chloride | 134940-25-3 | Benchchem [benchchem.com]

- 8. This compound | 156489-68-8 [chemicalbook.com]

An In-depth Technical Guide to the Stability and Reactivity of Substituted Benzyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of substituted benzyl chlorides. These compounds are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries, where their reactivity is harnessed to construct complex molecular architectures.[1][2][3] Understanding the electronic and steric effects of substituents on the benzylic carbon is crucial for controlling reaction outcomes and optimizing synthetic routes. This document delves into the reaction kinetics, mechanistic pathways, and experimental protocols relevant to the study of these versatile chemical entities.

Core Concepts: Stability and Reactivity

The reactivity of benzyl chlorides is primarily dictated by the stability of the carbocation or the transition state formed during nucleophilic substitution reactions. The benzene ring's ability to delocalize positive charge through resonance significantly stabilizes the benzylic carbocation, making SN1 reactions a common pathway.[4][5][6] However, the reaction mechanism is highly sensitive to the nature of the substituents on the aromatic ring, the nucleophile, the solvent, and the reaction conditions, often leading to a competition between SN1 and SN2 pathways.[7][8][9]

-

Electron-donating groups (EDGs) at the para and ortho positions (e.g., -OCH₃, -CH₃) increase the rate of reaction by stabilizing the developing positive charge on the benzylic carbon. This stabilization favors the SN1 mechanism.[7][10]

-

Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN) destabilize the carbocation, thus slowing down or disfavoring the SN1 pathway and promoting the SN2 mechanism.[7][8]

Quantitative Analysis of Reactivity

The effect of substituents on the reactivity of benzyl chlorides can be quantified through kinetic studies, most commonly solvolysis reactions. The Hammett equation provides a linear free-energy relationship that correlates reaction rates with substituent constants (σ), offering a quantitative measure of the electronic effects of substituents.[11]

Table 1: First-Order Rate Constants (k_solv) for the Solvolysis of Ring-Substituted Benzyl Chlorides

The following table summarizes the first-order rate constants for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile in water at 25 °C.[12] This data illustrates the profound impact of ring substituents on reaction rates.

| Substituent(s) | k_solv (s⁻¹) |

| 4-Methoxy | 2.2 |

| 3-Bromo-4-methoxy | 0.24 |

| 3,5-Dichloro-4-methoxy | 0.015 |

| 4-Methyl | 1.5 x 10⁻³ |

| H | 4.0 x 10⁻⁵ |

| 4-Chloro | 1.2 x 10⁻⁵ |

| 3-Bromo | 1.5 x 10⁻⁶ |

| 3-Nitro | 1.5 x 10⁻⁷ |

| 3,5-Dichloro | 5.0 x 10⁻⁸ |

| 3,4-Dinitro | 1.1 x 10⁻⁸ |

Data sourced from a study on the solvolysis reactions of twenty-seven mono, di, and tri ring-substituted benzyl chlorides.[12]

Reaction Mechanisms and Pathways

The solvolysis of benzyl chlorides can proceed through a spectrum of mechanisms, from a pure SN1 pathway involving a discrete carbocation intermediate to a pure SN2 pathway with a concerted backside attack by the nucleophile. The prevailing mechanism is influenced by the electronic nature of the substituents.[7][8] A change from an SN1-like (DN + AN) mechanism for substrates with electron-donating groups to an SN2-like (ANDN) mechanism for substrates with electron-withdrawing groups is often observed.[12]

General reaction mechanisms for nucleophilic substitution of benzyl chlorides.

The Hammett Plot: A Tool for Mechanistic Insight

A Hammett plot of log(k/k₀) versus the substituent constant σ provides valuable information about the reaction mechanism. The slope of the plot, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. A large negative ρ value is indicative of a significant buildup of positive charge in the transition state, characteristic of an SN1 mechanism. Conversely, a small ρ value suggests an SN2 mechanism with less charge development.[11] Curvature in a Hammett plot can signify a change in the reaction mechanism or the rate-determining step across the series of substituted reactants.[12]

Illustrative Hammett plot for benzyl chloride solvolysis.

Experimental Protocols

Accurate kinetic and product analysis data are fundamental to understanding the reactivity of substituted benzyl chlorides. Below are generalized experimental protocols for these studies.

The rate of solvolysis is typically monitored by observing the disappearance of the benzyl chloride reactant or the appearance of a product over time.[12]

Methodology:

-

Solution Preparation: Prepare a stock solution of the substituted benzyl chloride in a suitable solvent (e.g., acetonitrile). Prepare the reaction solvent system (e.g., 20% acetonitrile in water) and maintain it at a constant temperature (e.g., 25 °C).

-

Reaction Initiation: Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the temperature-controlled reaction solvent.

-

Monitoring Reaction Progress: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a solvent that stops the reaction). Analyze the concentration of the remaining benzyl chloride or the formed benzyl alcohol using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[12][13][14]

-

Data Analysis: Plot the natural logarithm of the benzyl chloride concentration versus time. For a first-order reaction, this plot will be linear, and the negative of the slope will give the first-order rate constant (k_solv).

Determining the product distribution is crucial, especially in mixed solvent systems, to understand the selectivity of the reaction.[12]

Methodology:

-

Reaction Setup: Perform the solvolysis in a mixed solvent system (e.g., 70/27/3 v/v/v H₂O/TFE/MeOH).[12]

-

Product Identification: After the reaction has gone to completion, identify the products (e.g., substituted benzyl alcohol, benzyl methyl ether, and benzyl trifluoroethyl ether) by comparing their retention times in an HPLC chromatogram with those of authentic standards.[12][14]

-

Quantification: Quantify the products using HPLC with a suitable detector (e.g., UV-Vis). The ratio of the product yields can be used to calculate the rate constant ratios for the reaction with each solvent component.[12]

Experimental workflow for a kinetic study of benzyl chloride solvolysis.

Computational Studies

Density Functional Theory (DFT) calculations are a powerful tool for investigating the stability of the benzylic carbocations and the transition states of these reactions.[15][16][17] Computational methods can provide insights into the geometries and energies of intermediates and transition states, complementing experimental findings and aiding in the prediction of reactivity.[15]

Applications in Drug Development

Substituted benzyl chlorides are valuable precursors in the synthesis of a wide range of pharmaceuticals.[1][2] They are used to introduce the benzyl protecting group or to form key carbon-carbon and carbon-heteroatom bonds in the construction of active pharmaceutical ingredients (APIs). A thorough understanding of their reactivity allows for the rational design of synthetic routes and the minimization of byproducts, which is critical in pharmaceutical manufacturing.[2][18]

Safety Considerations

Benzyl chloride and its derivatives are reactive alkylating agents and should be handled with appropriate safety precautions. They are lachrymators and can be irritating to the skin and mucous membranes.[19] Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. vynova-group.com [vynova-group.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. oxfordreference.com [oxfordreference.com]

- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 16. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. experts.umn.edu [experts.umn.edu]

- 18. researchgate.net [researchgate.net]

- 19. Benzyl chloride - Wikipedia [en.wikipedia.org]

The Ascendant Trajectory of Phenoxymethyl Benzyl Chloride Derivatives: A Comprehensive Review of Synthesis, Bioactivity, and Structure-Activity Relationships

For Immediate Release

In the dynamic landscape of medicinal chemistry and drug discovery, the structural motif of phenoxymethyl benzyl chloride has emerged as a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of phenoxymethyl benzyl chloride derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The strategic incorporation of the phenoxymethyl group onto a benzyl chloride framework allows for a nuanced modulation of physicochemical properties, leading to a diverse array of biological activities.

Synthesis of Phenoxymethyl Benzyl Chloride Derivatives: A Methodological Overview

The synthesis of phenoxymethyl benzyl chloride derivatives typically involves a multi-step process, commencing with the appropriate starting materials and culminating in the desired chlorinated compound. A key methodology involves the conversion of a precursor alcohol to the corresponding benzyl chloride.

One illustrative synthetic protocol is the preparation of 1,2-dichloro-3-[3-(chloromethyl)phenoxymethyl]benzene. The synthesis begins with the corresponding alcohol, (3-(2,3-dichlorobenzyloxy)phenyl)methanol. This precursor is then subjected to a reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. This reaction proceeds via the formation of a mesylate intermediate, which is subsequently displaced by the chloride ion to yield the final phenoxymethyl benzyl chloride derivative.[1]

Another notable application of this structural class is in solid-phase synthesis, where a polymer-bound version, [4-(chloromethyl)phenoxymethyl]polystyrene, serves as a valuable resin for the attachment and subsequent modification of various chemical entities.

Experimental Protocol: Synthesis of 1,2-Dichloro-3-[3-(chloromethyl)phenoxymethyl]benzene[1]

To a solution of (3-(2,3-dichlorobenzyloxy)phenyl)methanol (1.1 g, 3.9 mmol) in dichloromethane (20 mL), triethylamine (1.1 mL, 7.8 mmol) is added, followed by methanesulfonyl chloride (0.6 mL, 7.8 mmol). The resulting mixture is stirred at room temperature overnight. Subsequently, the reaction mixture is partitioned between dichloromethane and a saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated in vacuo to yield the crude product, which can be further purified by appropriate chromatographic techniques.

Biological Activities and Structure-Activity Relationship (SAR) Insights

Phenoxymethyl benzyl chloride derivatives have been investigated for a range of biological activities, with a particular focus on their potential as antimicrobial agents. The modular nature of their synthesis allows for systematic modifications to probe the structure-activity landscape.

For instance, derivatives incorporating guanidinium and aminoguanidine hydrazone moieties have demonstrated notable antimicrobial activity. The nature and position of substituents on both the phenoxy and benzyl rings play a crucial role in determining the potency and spectrum of activity. Dichlorobenzyl derivatives, for example, have shown significantly greater potency against Staphylococcus aureus compared to their monochlorinated counterparts.[1] Specifically, compounds with a 3-(4-trifluoromethyl)-benzyloxy substituent in an aminoguanidine hydrazone series displayed excellent potency against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[1] In contrast, its activity against E. coli was considerably lower, with an MIC of 16 µg/mL, highlighting a degree of selectivity.[1]

The structure-activity relationship studies indicate that the electronic and steric properties of the substituents are key determinants of biological activity. The presence of electron-withdrawing groups on the benzyl ring often correlates with enhanced antimicrobial efficacy. Furthermore, the linkage between the phenoxymethyl benzyl chloride core and the pharmacophoric group is critical for optimal interaction with the biological target.

Table 1: Antimicrobial Activity of Selected Phenoxymethyl Benzyl Chloride Derivatives

| Compound ID | Substituent R1 | Substituent R2 | Target Organism | MIC (µg/mL) | Reference |

| 10d | 4-Trifluoromethyl | Aminoguanidine Hydrazone | S. aureus | 1 | [1] |

| 10d | 4-Trifluoromethyl | Aminoguanidine Hydrazone | E. coli | 16 | [1] |

| 9u | 2,3-Dichloro | Guanidinium | S. aureus | Potent | [1] |

| 9v | 3,4-Dichloro | Guanidinium | S. aureus | Potent | [1] |

| 9s | 2-Chloro | Guanidinium | S. aureus / E. coli | Moderately Active | [1] |

| 9t | 3-Chloro | Guanidinium | S. aureus / E. coli | Moderately Active | [1] |

| 10a | Unsubstituted | Aminoguanidine Hydrazone | S. aureus / E. coli | 4 | [1] |

| 10j | 3-Fluoro | Aminoguanidine Hydrazone | S. aureus / E. coli | 4 | [1] |

| 10r | 2,3-Dichloro | Aminoguanidine Hydrazone | S. aureus / E. coli | 4 | [1] |

| 10s | 2,4-Dichloro | Aminoguanidine Hydrazone | S. aureus / E. coli | 4 | [1] |

Visualizing Synthetic Pathways and Logical Relationships

To further elucidate the concepts discussed, the following diagrams illustrate a key synthetic pathway and a generalized structure-activity relationship workflow.

Caption: Synthetic pathway for a phenoxymethyl benzyl chloride derivative.

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

References

The Genesis of a Reactive Intermediate: A Technical Guide to the Discovery and History of Ortho-Substituted Benzyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted benzyl halides, a class of organic compounds characterized by a halogenated methyl group attached to a benzene ring bearing a substituent at the adjacent position, have played a pivotal, albeit sometimes notorious, role in the advancement of chemical synthesis and the understanding of reaction mechanisms. Their unique reactivity, stemming from the interplay between the benzylic position and the ortho-substituent, has made them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. This technical guide delves into the discovery, history, and key experimental protocols associated with these versatile compounds, providing a comprehensive resource for researchers in organic chemistry and drug development.

A Historical Trajectory: From Lachrymators to Synthetic Workhorses

The history of ortho-substituted benzyl halides is intertwined with the rise of organic chemistry in the 19th and early 20th centuries. While pinpointing the absolute first synthesis of any ortho-substituted benzyl halide is challenging, the work of Sir William Henry Perkin in the late 19th century provides a well-documented early example. His investigations into the reactions of aromatic compounds laid the groundwork for the synthesis of a variety of substituted benzene derivatives.[1][2][3][4][5]

A significant and somber chapter in the history of these compounds came during World War I, where xylyl bromide, a mixture of ortho, meta, and para isomers, was utilized as a potent lachrymatory agent, or tear gas.[6][7] The first extensive use of xylyl bromide was by German forces in January 1915 against Russian positions in the Battle of Bolimów.[6] This application tragically highlighted the powerful physiological effects of these compounds and spurred further research into their synthesis and properties.

Beyond their use as chemical warfare agents, the synthetic utility of ortho-substituted benzyl halides was increasingly recognized. Their ability to undergo nucleophilic substitution reactions at the benzylic carbon, often influenced by the nature of the ortho-substituent, made them valuable building blocks in organic synthesis. The development of reactions like the Sommelet reaction and the Sommelet-Hauser rearrangement further expanded their importance as intermediates.[8][9][10][11]

Key Synthetic Methodologies: From Classical to Modern Approaches

The synthesis of ortho-substituted benzyl halides has evolved from classical free-radical halogenation of ortho-substituted toluenes to more sophisticated and selective modern methods.

Classical Synthesis: Free-Radical Bromination

One of the earliest and most straightforward methods for the preparation of ortho-substituted benzyl halides is the free-radical halogenation of the corresponding ortho-substituted toluene. This method, exemplified by the synthesis of o-xylylene dibromide, relies on the generation of a halogen radical, typically using light or a radical initiator, which then selectively abstracts a benzylic hydrogen.

Table 1: Comparison of Historical and Modern Synthetic Methods for Ortho-Substituted Benzyl Halides

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Perkin's Synthesis of o-Xylylene Dibromide (Historical) | o-Xylene, Bromine, Sunlight/Heat | Simple, high-yielding for the specific product. | Lack of selectivity for monosubstitution, harsh conditions. |

| Sommelet Reaction | Benzyl halide, Hexamine, Water/Acid | Forms an aldehyde from a benzyl halide. | Can have limited substrate scope and side reactions.[12] |

| Modern Radical Bromination of o-Nitrotoluene | o-Nitrotoluene, HBr, H₂O₂, AIBN | Controllable, high yield, avoids dibromination.[13][14][15] | Requires careful control of conditions. |

| Palladium-Catalyzed ortho-Selective C-H Halogenation | Arylnitrile, Pd(OAc)₂, Additive, Halogen Source | High regioselectivity for ortho-position.[16][17] | Requires a directing group and a palladium catalyst. |

| Ammonium Salt-Catalyzed ortho-Selective Halogenation of Phenols | Phenol, DCDMH, Ammonium Salt Catalyst | High ortho-selectivity, mild conditions.[18] | Primarily for phenols. |

Experimental Protocols

Caution: o-Xylylene dibromide is a powerful and persistent lachrymator. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap to absorb the hydrogen bromide gas evolved.

-

Reagents:

-

o-Xylene: 106 g (1.0 mol)

-

Bromine: 352 g (2.2 mol)

-

Petroleum ether (boiling range 60-80 °C)

-

-

Procedure:

-

Place the o-xylene in the flask and heat it to 125 °C using an oil bath. Illuminate the flask with a sun lamp.

-

Once the temperature is stable, begin the dropwise addition of bromine from the dropping funnel. The addition should be regulated to take approximately 1.5 hours.

-

After the addition is complete, continue stirring and heating at 125 °C under illumination for an additional 30 minutes.

-

Allow the reaction mixture to cool to about 60 °C and then pour it into 100 mL of boiling petroleum ether in a beaker.

-

Stir the solution frequently as it cools to room temperature to prevent the product from caking.

-

Once the bulk of the product has crystallized, cool the beaker in an ice bath for at least one hour.

-

Collect the crystalline product by suction filtration, wash it with two portions of cold petroleum ether, and press it dry on the filter.

-

The crude product can be recrystallized from a minimal amount of boiling petroleum ether to yield colorless needles.

-

Caution: This reaction involves corrosive and oxidizing agents. Handle with care in a fume hood.

-

Apparatus: A reaction vessel equipped with a stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Reagents:

-

o-Nitrotoluene

-

48% Hydrobromic acid

-

30% Hydrogen peroxide

-

Azobisisobutyronitrile (AIBN)

-

Organic solvent (e.g., dichloroethane)

-

-

Procedure:

-

Charge the reaction vessel with the organic solvent, o-nitrotoluene, and AIBN. Stir the mixture to ensure homogeneity.

-

In a separate vessel, prepare a mixture of the hydrobromic acid.

-

Heat the o-nitrotoluene solution to the reaction temperature (typically 50-82 °C).

-

Slowly and simultaneously add the hydrobromic acid and hydrogen peroxide to the reaction mixture. Maintain the temperature within the desired range.

-

After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the reaction is complete (monitored by a suitable analytical technique like HPLC).

-

Cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with a solution of sodium sulfite to neutralize any remaining bromine, followed by a water wash.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

The crude o-nitrobenzyl bromide can be purified by recrystallization.

-

Key Reactions and Mechanistic Insights

The reactivity of ortho-substituted benzyl halides is a subject of considerable interest, with the ortho-substituent often playing a crucial role in directing the outcome of the reaction.

The Sommelet-Hauser Rearrangement

A classic example of the influence of the ortho-position is the Sommelet-Hauser rearrangement. This reaction involves the rearrangement of a benzylic quaternary ammonium salt, formed from an ortho-substituted benzyl halide, in the presence of a strong base like sodium amide. The rearrangement results in the formation of an ortho-alkylated N,N-dialkylbenzylamine.[8][9][19]

Caption: The mechanism of the Sommelet-Hauser rearrangement.

Intramolecular Cyclization

The presence of a suitable nucleophile on the ortho-substituent can lead to intramolecular cyclization reactions with the benzylic halide moiety. This strategy has been widely employed in the synthesis of various heterocyclic compounds. The reaction proceeds via an intramolecular nucleophilic substitution, where the ortho-substituent attacks the electrophilic benzylic carbon, displacing the halide and forming a new ring. The facility of this reaction is dependent on the nature of the nucleophile, the length of the linker between the nucleophile and the aromatic ring, and the reaction conditions.

Caption: A generalized workflow for intramolecular cyclization.

Applications in Drug Discovery and Development

The unique reactivity of ortho-substituted benzyl halides makes them valuable precursors in the synthesis of a wide range of biologically active molecules. Their ability to introduce specific structural motifs and participate in cyclization reactions is particularly relevant in the construction of complex heterocyclic scaffolds found in many pharmaceuticals. For instance, the formation of fused ring systems, often facilitated by intramolecular reactions of ortho-substituted benzyl halides, is a common strategy in the design of novel drug candidates. The continued development of new and more selective methods for the synthesis of these compounds will undoubtedly further expand their utility in medicinal chemistry.

Conclusion

From their early, and at times infamous, history to their current status as versatile synthetic intermediates, ortho-substituted benzyl halides have carved a significant niche in the landscape of organic chemistry. The historical journey of their discovery and application provides valuable lessons in the dual nature of chemical compounds – their potential for both harm and for enabling the creation of beneficial molecules. For contemporary researchers, a thorough understanding of their synthesis, reactivity, and historical context is essential for harnessing their full potential in the ongoing quest for new medicines and materials. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and professionals working at the forefront of chemical innovation.

References

- 1. Sir William Henry Perkin | Organic synthesis, Dye-making, Aniline | Britannica [britannica.com]

- 2. famousscientists.org [famousscientists.org]

- 3. Sir_William_Henry_Perkin [chemeurope.com]

- 4. William Henry Perkin - Wikipedia [en.wikipedia.org]

- 5. William Henry Perkin | Science History Institute [sciencehistory.org]

- 6. aminoapps.com [aminoapps.com]

- 7. mmsl.cz [mmsl.cz]

- 8. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

- 13. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]

- 14. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]

- 15. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]

- 18. scientificupdate.com [scientificupdate.com]

- 19. chemistry-reaction.com [chemistry-reaction.com]

In-Depth Technical Guide: Safety and Handling of 2-(2-Methylphenoxymethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological data for 2-(2-Methylphenoxymethyl)benzyl chloride (CAS No. 156489-68-8) is readily available in the public domain. This guide has been compiled using general chemical safety principles and by extrapolating data from the closely related compound, benzyl chloride, which shares the same reactive functional group primarily responsible for its hazardous properties. This information should be used as a guide and supplemented with rigorous in-house safety assessments and procedures.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a distinct aromatic odor.[1] It is soluble in most common organic solvents such as ethanol, acetone, and benzene.[1] While stable in air, it can gradually decompose when exposed to light, heat, and moisture.[1]

| Property | Value | Source |

| CAS Number | 156489-68-8 | ChemBK |

| Molecular Formula | C15H15ClO | ChemBK |

| Molecular Weight | 246.73 g/mol | ChemBK |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Aromatic | [1] |

Hazard Identification and Toxicological Profile

Exposure to this compound may be harmful to health.[1] It is classified as an irritant that can affect the eyes and skin.[1] Due to the presence of the benzyl chloride moiety, it should be handled as a potentially hazardous substance with similar toxicological concerns to benzyl chloride.

Note: The following hazard statements are based on the known profile of benzyl chloride and should be considered applicable to this compound until specific data is available.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Carcinogenicity: Suspected of causing cancer.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

No specific LD50 or LC50 data for this compound has been identified.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.[1]

-

Handle the compound in a well-ventilated area, preferably a chemical fume hood.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Use appropriate grounding and bonding procedures to prevent static discharge.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from sources of heat, sparks, and open flames.

-

Protect from light and moisture to prevent decomposition.[1]

Experimental Protocols and Workflows

General Workflow for Handling this compound

Caption: General laboratory workflow for handling this compound.

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of 2-methylphenol with a benzyl chloride derivative.[1] The reaction typically requires a catalyst or an acid catalyst and is carried out at an elevated temperature.[1]

Caption: Simplified synthesis pathway for this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

In case of a spill, the following steps should be taken:

Caption: Emergency procedure for a spill of this compound.

Disposal Considerations

All waste containing this compound should be considered hazardous.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or into the environment.

-

Use a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential health hazards. By adhering to the safety guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to conduct a thorough risk assessment before beginning any work with this compound and to always use appropriate personal protective equipment.

References

Solubility Profile of 2-(2-Methylphenoxymethyl)benzyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-(2-Methylphenoxymethyl)benzyl chloride. Due to the limited availability of specific quantitative data for this compound, this guide also includes relevant data for the closely related analogue, benzyl chloride, to provide a comparative context. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a logical workflow for such studies.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a distinct aromatic odor. It is classified as an organic solvent and serves as an intermediate in various chemical syntheses, including pharmaceuticals and pesticides.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅ClO | [2] |

| Molecular Weight | 246.73 g/mol | [2] |

| Density | 1.131 g/cm³ | [2] |

| Boiling Point | 358.4 °C at 760 mmHg | [2] |

| Flash Point | 170 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.31 | [2] |

Solubility Data

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in most common organic solvents, including ethanol, acetone, and benzene.[1] This general solubility is a key characteristic for its application in organic synthesis.

Quantitative Solubility of Benzyl Chloride (Analogue)

Quantitative solubility data for the structural analogue, benzyl chloride, is available and provides an indication of the expected solubility characteristics of this compound, particularly in aqueous media. Benzyl chloride is described as being moderately soluble in water and highly soluble in many organic solvents.[3]

Table 2: Quantitative Solubility of Benzyl Chloride

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.33 g/L | 4 | [4][5] |

| Water | 0.49 g/L | 20 | [4][5] |

| Water | 0.55 g/L | 30 | [4][5] |

| Ethanol | Miscible | Not Specified | [6] |

| Ether | Miscible | Not Specified | [6] |

| Chloroform | Miscible | Not Specified | [6] |

| Acetone | Freely Soluble | Not Specified | [4] |

| Carbon Tetrachloride | Slightly Soluble | Not Specified | [6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a poorly water-soluble compound like this compound, based on the widely accepted shake-flask method.

Materials and Equipment

-

Test Substance: this compound (high purity)

-

Solvents: Deionized water, Ethanol, Methanol, Acetonitrile, etc. (analytical grade)

-

Equipment:

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

pH meter

-

Procedure

-

Preparation of Solvent: Ensure the chosen solvent is degassed to prevent bubble formation. For aqueous solubility, adjust the pH if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be visible.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solute settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. Appropriate safety precautions should be taken when handling this compound, as it may be an irritant.[1]

References

The Versatile Intermediate: A Technical Guide to 2-(2-Methylphenoxymethyl)benzyl chloride in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenoxymethyl)benzyl chloride, a colorless to light yellow liquid with a distinct aromatic odor, serves as a crucial intermediate in a wide array of chemical syntheses. Its unique structural features, combining a reactive benzyl chloride moiety with a methylphenoxymethyl group, make it a valuable building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth overview of its properties, synthesis, and, most importantly, its potential applications in modern organic synthesis, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is paramount for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 156489-68-8 | [1][2] |

| Molecular Formula | C₁₅H₁₅ClO | [1][2] |

| Molecular Weight | 246.73 g/mol | [1][2] |

| Boiling Point (Predicted) | 358.4 ± 27.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.131 g/cm³ | [1] |

| Flash Point (Predicted) | 170 °C | [1] |

| LogP (Predicted) | 4.31280 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a suitable benzyl alcohol with a chlorinating agent. A general, yet illustrative, experimental protocol is provided below.

General Experimental Protocol: Chlorination of (2-(2-Methylphenoxymethyl)phenyl)methanol

Materials:

-

(2-(2-Methylphenoxymethyl)phenyl)methanol

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., concentrated HCl)

-

Anhydrous solvent (e.g., dichloromethane, 1,4-dioxane)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (2-(2-Methylphenoxymethyl)phenyl)methanol in an anhydrous solvent, a catalytic amount of DMF is added (if using thionyl chloride).

-

The solution is cooled in an ice bath, and the chlorinating agent (e.g., thionyl chloride) is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a saturated sodium bicarbonate solution to quench the excess chlorinating agent.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

A general representation of the synthesis is depicted in the workflow diagram below.

Figure 1. General workflow for the synthesis of this compound.

Reactivity and Potential Applications in Chemical Synthesis

The reactivity of this compound is dominated by the benzylic chloride group, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-(2-methylphenoxymethyl)benzyl moiety into a variety of molecular scaffolds.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic carbocation intermediate in the Sₙ1 pathway is stabilized by the adjacent aromatic ring.

Reaction with Amines:

The reaction with primary or secondary amines leads to the formation of the corresponding N-benzylated amines, which are common structural motifs in many biologically active compounds.

Figure 2. General scheme for the reaction of this compound with amines.

Use in Heterocyclic Synthesis

The electrophilic nature of the benzylic carbon makes this compound a useful reagent for the N-alkylation of heterocyclic compounds. This is a key step in the synthesis of many pharmaceutical agents, where the benzyl group can serve as a protecting group or as an integral part of the final molecular structure, influencing its pharmacological activity.

Potential as a Precursor in Drug Discovery

While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are limited, its structural similarity to other versatile benzyl chloride intermediates suggests its significant potential in drug discovery and development. Benzyl chlorides are widely used in the pharmaceutical industry for the synthesis of a variety of therapeutic agents, including certain antidepressants and local anesthetics.[3] The 2-(2-methylphenoxymethyl) substituent can modulate the lipophilicity and metabolic stability of a drug candidate, making this particular benzyl chloride derivative an attractive building block for medicinal chemists.

Spectroscopic Data (Predicted)

The following table summarizes the predicted NMR spectral data for this compound, which can aid in its characterization.

| Spectrum | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Aromatic protons: ~6.8-7.5 ppm; -CH₂Cl protons: ~4.6 ppm; -OCH₂- protons: ~5.1 ppm; -CH₃ protons: ~2.3 ppm |

| ¹³C NMR | Aromatic carbons: ~110-157 ppm; -CH₂Cl carbon: ~45 ppm; -OCH₂- carbon: ~68 ppm; -CH₃ carbon: ~16 ppm |

Note: These are predicted values and may differ from experimental results.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in chemical synthesis, particularly in the realm of pharmaceutical and agrochemical research. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient introduction of the 2-(2-methylphenoxymethyl)benzyl moiety into a wide range of molecules. While detailed, publicly accessible synthetic applications are still emerging, the fundamental reactivity of this compound, coupled with the advantageous properties that the methylphenoxymethyl group can impart, positions it as a valuable tool for synthetic chemists aiming to construct complex and biologically active molecules. Further exploration of its utility in the synthesis of novel compounds is a promising area for future research and development.

References

Spectroscopic and Synthetic Profile of 2-(2-Methylphenoxymethyl)benzyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2-Methylphenoxymethyl)benzyl chloride (C₁₅H₁₅ClO), a key intermediate in various chemical syntheses. Due to the limited availability of experimental spectroscopic data in public databases, this document outlines a plausible synthetic route and presents predicted and typical spectroscopic data to aid researchers in its identification and characterization. Detailed experimental protocols for its synthesis and subsequent analysis are provided, along with visual workflows to facilitate understanding.

Introduction

This compound, also known as 1-(chloromethyl)-2-((o-tolyloxy)methyl)benzene, is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals and agrochemicals. Its structure incorporates a reactive benzyl chloride moiety, making it a versatile precursor for introducing the 2-(2-methylphenoxymethyl)benzyl group into various molecular scaffolds. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound's physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅ClO | [1] |

| Molecular Weight | 246.73 g/mol | [1] |

| CAS Number | 156489-68-8 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 358.4 °C (Predicted) | |

| Density | 1.131 g/cm³ (Predicted) | |

| LogP | 4.31 (Predicted) |

Proposed Synthesis

Experimental Protocol

Step 1: Synthesis of 2-(2-Methylphenoxymethyl)benzyl alcohol

-

To a solution of 2-methylphenol (o-cresol) (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

-

Add 2-(hydroxymethyl)benzyl chloride (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-Methylphenoxymethyl)benzyl alcohol.

Step 2: Synthesis of this compound

-

Dissolve the 2-(2-Methylphenoxymethyl)benzyl alcohol (1.0 eq) in a suitable anhydrous chlorinated solvent such as dichloromethane (CH₂Cl₂) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.

Synthesis Workflow

Spectroscopic Characterization

As experimental spectra for this compound are not publicly available, this section provides predicted and typical spectroscopic data based on the compound's structure. This information can serve as a reference for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| 7.50 - 7.20 | m |

| 5.10 | s |

| 4.75 | s |

| 2.25 | s |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (CH₂ and CH₃) |

| 1600, 1490, 1450 | Medium to Strong | Aromatic C=C Bending |

| 1250 - 1200 | Strong | Aryl-O-CH₂ Asymmetric Stretch |

| 1050 - 1000 | Strong | Aryl-O-CH₂ Symmetric Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

| 750 - 700 | Strong | Ortho-disubstituted Benzene C-H Bending |

Mass Spectrometry (MS)

For the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 246, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak of approximately one-third the intensity of the M⁺ peak would also be expected at m/z 248, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope). Common fragmentation patterns would likely involve the loss of a chlorine radical (M-35) and the cleavage of the benzyl-oxygen bond.

Analytical Workflow

A typical workflow for the analysis and characterization of synthesized this compound is depicted below.

Conclusion

This technical guide provides a foundational resource for researchers interested in this compound. While experimental spectroscopic data remains elusive in public domains, the proposed synthetic route, along with the predicted and typical spectral data, offers a solid starting point for its synthesis and characterization. The detailed protocols and visual workflows are intended to streamline the experimental process for scientists and professionals in the field of drug development and chemical research. It is recommended that researchers performing these experiments confirm all findings with their own analytical data.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Methylphenoxymethyl)benzyl Chloride as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of protecting group chemistry, drawing analogies from well-known substituted benzyl protecting groups. As of the date of this document, specific literature detailing the use of 2-(2-Methylphenoxymethyl)benzyl chloride as a protecting group is limited. Therefore, the provided data and protocols should be considered predictive and may require optimization for specific applications.

Introduction

This compound, hereafter referred to as MPMB-Cl, is a substituted benzyl halide that can be employed as a protecting group for hydroxyl functionalities, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products. The presence of the 2-methylphenoxymethyl substituent introduces specific steric and electronic properties that can influence the stability and reactivity of the corresponding protected ether, potentially offering advantages in multi-step synthetic sequences. This document provides a theoretical framework and predicted experimental guidelines for its application.

The core structure of the MPMB protecting group offers a benzyl ether linkage, which is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents. The ortho-substituent is expected to introduce steric hindrance around the benzylic carbon, which may influence the rates of both the protection and deprotection steps.

Key Characteristics (Predicted)

-

Stability: Expected to be stable to basic conditions, organometallic reagents, and some oxidizing and reducing agents.

-

Reactivity: The electron-donating nature of the ether oxygen in the substituent may slightly activate the benzyl group, potentially influencing its cleavage under certain conditions.

-

Deprotection: Cleavage is anticipated to be achievable under standard conditions for benzyl ethers, such as catalytic hydrogenolysis, oxidative cleavage, or treatment with strong Lewis acids. The specific conditions may require adjustment due to the substitution pattern.

Data Presentation

The following tables summarize the predicted reaction conditions and expected outcomes for the protection of a generic primary alcohol (R-CH₂OH) and a phenol (Ar-OH) with MPMB-Cl, as well as the subsequent deprotection steps. These values are extrapolated from data for similar substituted benzyl protecting groups and should be used as a starting point for experimental design.

Table 1: Predicted Conditions for Protection of Alcohols and Phenols

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Primary Alcohol | NaH | THF/DMF | 0 to 25 | 2 - 6 | 85 - 95 |

| Secondary Alcohol | NaH | THF/DMF | 25 to 60 | 6 - 12 | 70 - 85 |

| Phenol | K₂CO₃ | Acetone/DMF | 25 to 80 | 2 - 8 | 90 - 98 |

Table 2: Predicted Conditions for Deprotection of MPMB Ethers

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | MeOH/EtOAc | 25 | 4 - 12 | 80 - 95 |

| Oxidative Cleavage | DDQ (1.5 eq) | CH₂Cl₂/H₂O (18:1) | 0 to 25 | 1 - 4 | 75 - 90 |

| Lewis Acid Cleavage | BCl₃ (1.2 eq) | CH₂Cl₂ | -78 to 0 | 0.5 - 2 | 70 - 85 |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using MPMB-Cl.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

This compound (MPMB-Cl)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of MPMB-Cl (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-